
3-((2-(Piperidin-1-yl)-1H-indol-3-yl)methylene)indolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((2-(Piperidin-1-yl)-1H-indol-3-yl)methylene)indolin-2-one is a synthetic organic compound that belongs to the class of indolin-2-one derivativesThe structure of this compound includes an indolin-2-one core, which is a common scaffold in many biologically active molecules, and a piperidine moiety, which is often associated with enhanced pharmacological properties .
Méthodes De Préparation
The synthesis of 3-((2-(Piperidin-1-yl)-1H-indol-3-yl)methylene)indolin-2-one typically involves a multi-step process. One common synthetic route starts with the preparation of the indolin-2-one core, which can be achieved through the cyclization of isatin derivatives. The piperidine moiety is then introduced through a nucleophilic substitution reaction. The final step involves the formation of the methylene bridge, which connects the indolin-2-one and piperidine units. This can be accomplished through a condensation reaction using appropriate aldehydes or ketones under basic conditions .
Analyse Des Réactions Chimiques
3-((2-(Piperidin-1-yl)-1H-indol-3-yl)methylene)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of oxidized derivatives with altered biological activities.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of reduced derivatives with different pharmacological properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine moiety can be replaced with other nucleophiles. .
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: The compound has shown promising biological activities, including antimicrobial, antifungal, and anticancer properties. .
Medicine: Due to its biological activities, the compound is being investigated as a potential therapeutic agent. .
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes. .
Mécanisme D'action
The mechanism of action of 3-((2-(Piperidin-1-yl)-1H-indol-3-yl)methylene)indolin-2-one involves its interaction with various molecular targets and pathways. The compound has been shown to bind to DNA and proteins, leading to the inhibition of essential cellular processes. For example, it can intercalate into DNA, disrupting the replication and transcription processes. Additionally, it can bind to proteins involved in cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
3-((2-(Piperidin-1-yl)-1H-indol-3-yl)methylene)indolin-2-one can be compared with other indolin-2-one derivatives, such as:
3-((1-Methyl-5-nitro-1H-imidazol-2-yl)methylene)indolin-2-one: This compound has shown potent antibacterial activity against drug-resistant bacteria, making it a promising candidate for the development of new antibiotics.
3-((5-Methylfuran-2-yl)methylene)indolin-2-one: This derivative has demonstrated significant antioxidant activity, making it useful in the development of new therapeutic agents for oxidative stress-related diseases.
The uniqueness of this compound lies in its combination of the indolin-2-one core and the piperidine moiety, which imparts enhanced biological activities and pharmacological properties compared to other similar compounds .
Propriétés
Formule moléculaire |
C22H21N3O |
|---|---|
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
(3E)-3-[(2-piperidin-1-yl-1H-indol-3-yl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C22H21N3O/c26-22-18(16-9-3-5-11-20(16)24-22)14-17-15-8-2-4-10-19(15)23-21(17)25-12-6-1-7-13-25/h2-5,8-11,14,23H,1,6-7,12-13H2,(H,24,26)/b18-14+ |
Clé InChI |
BGTROITZIZTULY-NBVRZTHBSA-N |
SMILES isomérique |
C1CCN(CC1)C2=C(C3=CC=CC=C3N2)/C=C/4\C5=CC=CC=C5NC4=O |
SMILES canonique |
C1CCN(CC1)C2=C(C3=CC=CC=C3N2)C=C4C5=CC=CC=C5NC4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



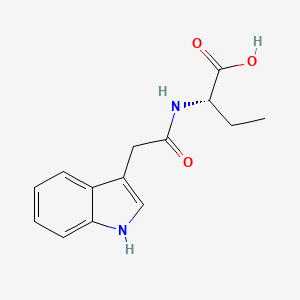
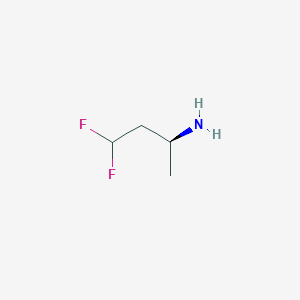
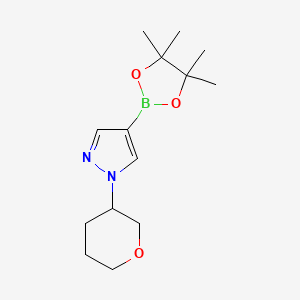
![2-Methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride](/img/structure/B12941839.png)


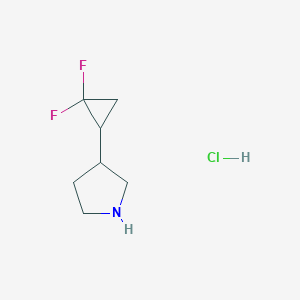
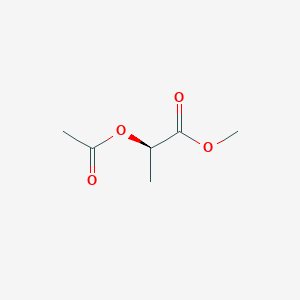

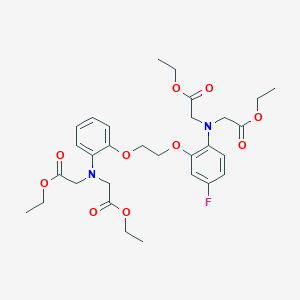
![2-Methoxy-7-methyl-17-oxa-7-azatetracyclo[12.2.1.05,16.010,15]heptadeca-1,3,5(16),10-tetraen-12-ol](/img/structure/B12941893.png)
![Benzaldehyde, 3-[[[4-(3,5-dimethyl-1H-pyrazol-1-YL)-1-phthalazinyl]thio]methyl]-4-methoxy-](/img/structure/B12941897.png)
![(1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclobutyl)methanamine](/img/structure/B12941898.png)
